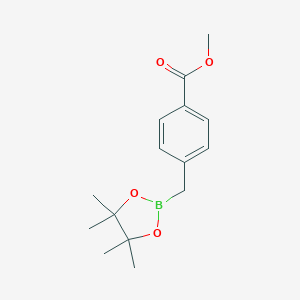
Bis(metilsulfonil)peróxido
Descripción general
Descripción
Bis(methylsulfonyl)peroxide is an oxidant used in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . It is also known as Bis(methanesulfonyl) peroxide .
Synthesis Analysis
The use of bis(methanesulfonyl) peroxide as an oxidant enables a selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Molecular Structure Analysis
The molecular formula of Bis(methylsulfonyl)peroxide is C2H6O6S2 . It is an organosulfur compound .Chemical Reactions Analysis
Bis(methanesulfonyl) peroxide is used as an oxidant in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Aplicaciones Científicas De Investigación
Síntesis Selectiva de Alcoholes Bencílicos
Bis(metilsulfonil)peróxido se utiliza como oxidante en síntesis orgánica, particularmente para la síntesis selectiva de alcoholes bencílicos a partir de alcoholes sin una posterior oxidación a cetonas. Esta especificidad se atribuye a un mecanismo de transferencia de electrones acoplado a protones (PCET), que puede explicar la diferencia en la reactividad en comparación con otros oxidantes .
Oxidación de Sulfuros
Este compuesto también se aplica en la oxidación bioinspirada de sulfuros, donde puede facilitar la transformación de sulfuros en sulfóxidos y sulfonas. Este proceso es significativo en la síntesis de varios compuestos químicos con posibles aplicaciones en productos farmacéuticos y ciencia de materiales .
Síntesis de Peróxidos Orgánicos
Otra aplicación involucra la síntesis de peróxidos orgánicos. This compound puede actuar como un reactivo en la preparación de varios compuestos de peróxido, que son intermedios valiosos en la síntesis química y tienen aplicaciones que van desde la polimerización hasta los productos farmacéuticos .
Mecanismo De Acción
Target of Action
Bis(methylsulfonyl)peroxide, also known as methylsulfonyloxy methanesulfonate, primarily targets benzylic alcohols . It acts as an oxidant in the selective synthesis of these alcohols .
Mode of Action
The compound interacts with its targets through a proton-coupled electron transfer mechanism (PCET) . This mechanism enables the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones .
Biochemical Pathways
The biochemical pathways affected by bis(methylsulfonyl)peroxide are those involved in the synthesis of benzylic alcohols . The compound’s action results in changes in these pathways, leading to the selective synthesis of benzylic alcohols .
Result of Action
The primary result of bis(methylsulfonyl)peroxide’s action is the selective synthesis of benzylic alcohols . This occurs without further oxidation of alcohols to ketones , indicating the compound’s specificity and selectivity in its action.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bis(methylsulfonyl)peroxide is known to interact with various enzymes and proteins in biochemical reactions . It acts as an oxidant, enabling the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones
Cellular Effects
It is known that the compound can induce complex molecular and physiological alterations in cell functionality .
Molecular Mechanism
The molecular mechanism of Bis(methylsulfonyl)peroxide involves a proton-coupled electron transfer mechanism (PCET), which may account for the difference in reactivity . This mechanism allows Bis(methylsulfonyl)peroxide to act as an oxidant, enabling the selective synthesis of benzylic alcohols .
Temporal Effects in Laboratory Settings
It is known that Bis(methylsulfonyl)peroxide is used as an oxidant in the synthesis of benzylic alcohols .
Metabolic Pathways
It is known that the compound acts as an oxidant in the selective synthesis of benzylic alcohols .
Propiedades
IUPAC Name |
methylsulfonyloxy methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAEZVERBCSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563301 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001-62-3 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)




![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)







![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)